molecular formula C5H7ClN2O2 B592494 Methyl 1H-imidazole-5-carboxylate hydrochloride CAS No. 127607-71-0

Methyl 1H-imidazole-5-carboxylate hydrochloride

Cat. No. B592494
CAS RN: 127607-71-0
M. Wt: 162.573
InChI Key: SRBHRZLXUXMYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .


Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .

Scientific Research Applications

Hydrolysis and Crystallization Studies : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, which crystallizes as a dihydrate. This study provides insights into the molecular structure and interaction of imidazole derivatives, contributing to our understanding of their chemical properties (Wu, Liu, & Ng, 2005).

Biological and Pharmacological Applications

Biology-Oriented Drug Synthesis (BIODS) : A study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed their potent β-glucuronidase inhibitory activity. This research underscores the therapeutic potential of imidazole derivatives in drug discovery, highlighting their role in developing new treatments for diseases involving glucuronidase (Salar et al., 2017).

Corrosion Inhibition : Imidazole derivatives, including methyl 1H-imidazole-5-carboxylate hydrochloride, have been investigated for their efficiency in corrosion inhibition. Studies demonstrate their effectiveness in protecting metals like copper from corrosion in acidic environments, indicating their potential in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Material Science and Environmental Applications

Sequestration of Pb2+ Ions : A study on the use of a hydrophobic d-galactose-based ionic liquid, derived from imidazole, for the sequestration of Pb2+ ions from aqueous solutions demonstrated its high efficiency and potential for environmental cleanup efforts. This research illustrates the applicability of imidazole derivatives in environmental science, particularly in removing heavy metals from water (Jayachandra, Lakshmipathy, & Reddy, 2016).

properties

IUPAC Name

methyl 1H-imidazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHRZLXUXMYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668446
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-imidazole-5-carboxylate hydrochloride

CAS RN

127607-71-0
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.